tert-Butyl (3-chloro-2-oxopropyl)carbamate

Description

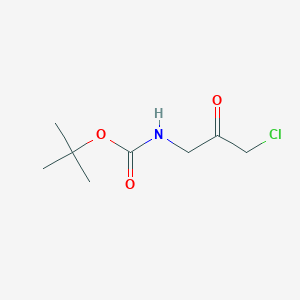

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl N-(3-chloro-2-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h4-5H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZJERMRQOJXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00577580 | |

| Record name | tert-Butyl (3-chloro-2-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137990-82-0 | |

| Record name | tert-Butyl (3-chloro-2-oxopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00577580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-chloro-2-oxopropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 3 Chloro 2 Oxopropyl Carbamate

Established Synthetic Routes and Reaction Conditions

The primary and most direct route to tert-Butyl (3-chloro-2-oxopropyl)carbamate involves the nucleophilic substitution reaction between tert-butyl carbamate (B1207046) and a suitable three-carbon electrophile.

The most logical synthetic precursor for the (3-chloro-2-oxopropyl) moiety is 1,3-dichloroacetone (B141476). This molecule features two electrophilic carbon centers. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of tert-butyl carbamate, acting as a nucleophile, attacks one of the primary carbons of 1,3-dichloroacetone. The presence of a strong base is required to deprotonate the carbamate, thereby increasing its nucleophilicity. The reaction must be carefully controlled to favor mono-alkylation over dialkylation, which can occur due to the two reactive sites on 1,3-dichloroacetone.

To facilitate the reaction between the water-soluble deprotonated carbamate and the organically-soluble 1,3-dichloroacetone, a phase-transfer catalyst (PTC) is often employed. princeton.edubiomedres.us Phase-transfer catalysis accelerates the reaction by transporting the carbamate anion from the aqueous phase to the organic phase where the reaction occurs. princeton.edu

Common catalytic systems and bases include:

Bases: Strong inorganic bases such as potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), or potassium carbonate (K2CO3) are used to deprotonate the tert-butyl carbamate. princeton.edu

Catalysts: Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), are effective phase-transfer catalysts for this type of alkylation. core.ac.ukcrdeepjournal.org These catalysts feature a lipophilic cation that can pair with the carbamate anion and shuttle it into the organic phase. phasetransfer.com

| Component | Function | Examples |

| Base | Deprotonates tert-butyl carbamate to form a nucleophilic anion. | Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH), Potassium Carbonate (K2CO3) |

| Catalyst | Facilitates the transfer of the carbamate anion between phases (Phase-Transfer Catalyst). | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC) |

The choice of solvent is critical for optimizing the reaction. Given the use of phase-transfer catalysis, a biphasic solvent system is typically employed. This system usually consists of water and a non-polar organic solvent.

Organic Phase: Solvents such as toluene, benzene, or dichloromethane (B109758) are commonly used. They dissolve the 1,3-dichloroacetone and the phase-transfer catalyst-anion complex.

Aqueous Phase: Water is used to dissolve the inorganic base.

The use of this two-phase system allows for easy separation of the product from the base and catalyst at the end of the reaction. For reactions not employing PTC, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) might be used under anhydrous conditions with a strong organic base. orgsyn.org

Scalable Production Methodologies for Industrial Research

Transitioning a synthetic route from the laboratory to an industrial scale presents challenges related to safety, cost, and efficiency. For the synthesis of this compound and similar α-haloketones, several methodologies are suitable for large-scale production. researchgate.netorganic-chemistry.org

Phase-transfer catalysis is inherently highly scalable, making it an attractive option for industrial applications. princeton.edu It often allows for the use of inexpensive inorganic bases and avoids the need for anhydrous or cryogenic conditions. crdeepjournal.org

Furthermore, continuous flow chemistry offers a modern and efficient approach to scalable synthesis. acs.org In a continuous flow setup, reagents are pumped through a series of tubes or reactors where the reaction occurs. This method provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier automation. The synthesis of α-haloketones from N-protected amino acids has been successfully demonstrated using multistep continuous flow processes. acs.org

| Methodology | Advantages for Scalable Production |

| Phase-Transfer Catalysis (PTC) | High yields, use of inexpensive reagents (e.g., NaOH, KOH), operational simplicity, reduced need for organic solvents. princeton.edu |

| Continuous Flow Chemistry | Enhanced safety, precise control over reaction conditions, high throughput, potential for automation, easy scale-up. acs.org |

Protecting Group Strategies Utilizing the tert-Butyloxycarbonyl (Boc) Moiety

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities. quora.com Its strategic use is dictated by its unique stability and cleavage properties.

The Boc group is widely employed as a protecting group for amines due to its stability under a broad range of reaction conditions, especially those involving nucleophiles and bases. organic-chemistry.org This stability makes it orthogonal to other common protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the carboxybenzyl (Cbz) group, which is removed by hydrogenolysis. This orthogonality is crucial in complex multi-step syntheses, such as solid-phase peptide synthesis, where different protecting groups need to be removed selectively at various stages.

The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base. nih.gov The removal, or deprotection, of the Boc group is efficiently carried out under mild acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent. quora.comorganic-chemistry.org The cleavage mechanism results in the formation of volatile byproducts—isobutene and carbon dioxide—which simplifies the purification of the final product. quora.com

Selective Deprotection Methodologies for tert-Butyl Carbamates in Research

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amines, valued for its stability under various conditions and the relative ease of its removal. acsgcipr.orgjk-sci.com The cleavage of this carbamate, however, must often be performed with high selectivity to avoid unintended reactions with other sensitive functional groups within a complex molecule. Research has thus focused on developing a diverse array of deprotection methodologies that offer orthogonality and mild reaction conditions, moving beyond traditional strong acid treatments.

The lability of the Boc group to acidic conditions forms the basis of its most common removal strategies. acsgcipr.org Strong acids such as trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent, are widely employed for this purpose. jk-sci.comcommonorganicchemistry.com The mechanism involves protonation of the carbamate's carbonyl oxygen, which initiates the fragmentation of the protecting group into a stable tertiary butyl cation, carbon dioxide, and the free amine. total-synthesis.com While effective, the harshness of reagents like TFA can be detrimental to acid-sensitive substrates. rsc.orgnih.gov This has prompted the investigation of milder acidic and non-acidic methods to achieve selective deprotection.

Recent advancements have introduced novel reagents and catalytic systems that offer greater control and functional group tolerance. For instance, a method utilizing oxalyl chloride in methanol (B129727) provides a mild and selective deprotection of N-Boc groups at room temperature, proving effective for a wide range of aliphatic, aromatic, and heterocyclic compounds. rsc.orgrsc.org Another innovative approach employs the triarylamminium radical cation, known as "magic blue" (MB•+), in combination with triethylsilane. nih.gov This catalytic system facilitates the cleavage of the C–O bond in tert-butyl carbamates under neutral conditions, avoiding the need for strong acids or bases. nih.gov

Furthermore, selectivity can be achieved by exploiting the electronic and steric properties of the substrate. For example, montmorillonite (B579905) K10 clay has been shown to selectively cleave N-Boc groups from aromatic amines while leaving aliphatic N-Boc amines intact. jk-sci.comresearchgate.net Similarly, zinc bromide in dichloromethane can selectively remove the Boc group from secondary amines in the presence of primary N-Boc groups. jk-sci.com Basic conditions, such as aqueous methanolic potassium carbonate, have also been successfully used for the deprotection of N-Boc groups on NH-heteroarenes, particularly those bearing electron-withdrawing groups. researchgate.net

The choice of deprotection agent can be critical when multiple protecting groups are present. The development of methods that are orthogonal to other common protecting groups is a significant area of research. The following table summarizes various selective deprotection methodologies for tert-butyl carbamates found in recent literature.

Table 1: Comparison of Selective Deprotection Reagents for tert-Butyl Carbamates

| Reagent/Catalyst | Solvent(s) | Conditions | Substrate Scope | Key Features & Selectivity |

| Oxalyl chloride | Methanol | Room Temp, 1-4 h | Aliphatic, aromatic, heterocyclic amines | Mild conditions; tolerant of various functional groups. rsc.orgrsc.org |

| Tris(4-bromophenyl)ammoniumyl hexachloroantimonate (Magic Blue) / Triethylsilane | Dichloromethane | Room Temp | Carbamates, carbonates, esters, ethers | Catalytic, mild, non-acidic; chemoselective cleavage of N-Boc over t-Bu esters is possible. nih.gov |

| Montmorillonite K10 clay | 1,2-Dichloroethane | Reflux | Aromatic vs. Aliphatic amines | Selectively cleaves aromatic N-Boc groups, leaving aliphatic N-Boc groups untouched. jk-sci.comresearchgate.net |

| Zinc Bromide | Dichloromethane | Room Temp | Secondary vs. Primary amines | Selectively cleaves secondary N-Boc groups in the presence of primary N-Boc groups. jk-sci.com |

| Potassium Carbonate | Methanol/Water | Reflux | NH-Heteroarenes (indoles, pyrroles, etc.) | Mild, basic conditions; particularly effective for heteroarenes with electron-withdrawing groups. researchgate.net |

| Tetra-n-butylammonium fluoride (B91410) (TBAF) | Tetrahydrofuran | Reflux | Indole, aniline, and other amine derivatives | Mild, non-acidic cleavage; selectivity depends on the nature of the carbamate and substrate. organic-chemistry.orglookchem.com |

A significant challenge in Boc deprotection is the potential for side reactions caused by the liberated tert-butyl cation. acsgcipr.org This electrophilic species can alkylate nucleophilic sites within the substrate, such as electron-rich aromatic rings or other functional groups. acsgcipr.org To mitigate this, "scavengers" like triethylsilane or water are often added to the reaction mixture to trap the cation. total-synthesis.comnih.gov

Chemical Reactivity and Transformation Pathways of Tert Butyl 3 Chloro 2 Oxopropyl Carbamate

Nucleophilic Substitution Reactions Involving the Chloro-Substituent

The chlorine atom in tert-butyl (3-chloro-2-oxopropyl)carbamate is positioned on a carbon alpha to a carbonyl group. This arrangement significantly enhances its reactivity as a leaving group in nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of the adjacent ketone polarizes the C-Cl bond and stabilizes the transition state of the substitution reaction, thereby facilitating the displacement of the chloride ion by a wide range of nucleophiles.

The reaction of this compound with nitrogen-based nucleophiles is a common pathway to introduce new amino functionalities. Primary and secondary amines can displace the chloride to form the corresponding α-amino ketone derivatives.

A particularly significant transformation in this category is the Hantzsch thiazole (B1198619) synthesis. In this reaction, the α-chloroketone moiety reacts with a thiourea (B124793) or thioamide to construct a thiazole ring, a core structure in many biologically active compounds. nih.gov The reaction with thiourea, for instance, proceeds via initial nucleophilic attack by the sulfur atom, followed by intramolecular cyclization and dehydration to yield a 2-aminothiazole (B372263) derivative.

Sulfur nucleophiles, which are typically potent and soft nucleophiles, react readily with this compound. Thiols (mercaptans) and their corresponding thiolates displace the chloride to form α-thio ketones. These reactions are generally high-yielding and are often carried out in the presence of a mild base to deprotonate the thiol. This transformation is a direct method for forming a carbon-sulfur bond. As mentioned previously, the reaction with thiourea is also a key example of thiolation, initiating the cyclization sequence that forms aminothiazoles. nih.govmdpi.com

A variety of other nucleophiles can be employed to displace the chloro-substituent, further highlighting the synthetic utility of this compound.

Azide (B81097) Substitution : Sodium azide is an effective nucleophile for converting α-chloroketones into α-azido ketones. The resulting product, tert-butyl (3-azido-2-oxopropyl)carbamate, is a versatile intermediate. The azide group can subsequently be reduced to a primary amine or used in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). broadpharm.comresearchgate.net

Carboxylate Substitution : The displacement of chloride by a carboxylate anion (RCOO⁻), typically from a sodium or potassium salt, results in the formation of an ester linkage. This provides a route to α-acyloxy ketones.

Cyanide Substitution : Reaction with cyanide salts, such as potassium cyanide (KCN), introduces a nitrile group, forming an α-cyano ketone. This adds a one-carbon unit and provides a functional handle that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile Type | Reagent(s) | Product Name |

|---|---|---|

| Amination / Thiazole Synthesis | Thiourea (H₂NCSNH₂) | tert-Butyl ((2-amino-1,3-thiazol-4-yl)methyl)carbamate |

| Thiolation | Thiol (R-SH), Base (e.g., NaH, K₂CO₃) | tert-Butyl (3-(alkylthio)-2-oxopropyl)carbamate |

| Azide Displacement | Sodium Azide (NaN₃) | tert-Butyl (3-azido-2-oxopropyl)carbamate |

| Carboxylate Displacement | Sodium Acetate (CH₃COONa) | tert-Butyl (3-acetoxy-2-oxopropyl)carbamate |

Reactions Involving the Ketone Functionality

The carbonyl group of the ketone is an electrophilic center that undergoes nucleophilic addition reactions. masterorganicchemistry.com These transformations alter the oxidation state and substitution at the C2 position, providing access to a different class of derivatives, primarily alcohols and alkenes.

The ketone can be selectively reduced to a secondary alcohol using various hydride-based reducing agents. The choice of reagent is crucial to avoid unwanted side reactions, such as reduction of the carbamate (B1207046) or displacement of the chloride. Mild reducing agents are typically preferred.

Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this transformation. It is chemoselective for aldehydes and ketones and will not typically affect the ester-like carbamate or the alkyl chloride under standard conditions. The reaction converts the ketone into a hydroxyl group, yielding tert-butyl (3-chloro-2-hydroxypropyl)carbamate. This chlorohydrin product is a valuable intermediate for the synthesis of epoxides or amino alcohols. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the ketone but could potentially cleave the carbamate group. harvard.edu

The addition of carbon-based nucleophiles to the ketone provides a powerful method for carbon-carbon bond formation.

Organometallic Reagents : Grignard reagents (RMgX) and organolithium reagents (RLi) add to the carbonyl carbon to generate a tertiary alcohol upon aqueous workup. academie-sciences.fr This reaction allows for the introduction of a wide variety of alkyl, vinyl, or aryl groups at the C2 position.

Wittig Reaction : The reaction of the ketone with a phosphonium (B103445) ylide (a Wittig reagent) is a classic method for olefin synthesis. This transformation replaces the carbonyl oxygen with a carbon group, converting the C=O double bond into a C=C double bond. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield tert-butyl (3-chloro-2-methylenepropyl)carbamate.

Table 2: Reactions at the Ketone Functionality of this compound

| Reaction Type | Reagent(s) | Product Name |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | tert-Butyl (3-chloro-2-hydroxypropyl)carbamate |

| Grignard Addition | 1. Alkyl/Arylmagnesium Bromide (R-MgBr) 2. H₂O workup | tert-Butyl (3-chloro-2-hydroxy-2-alkyl/aryl-propyl)carbamate |

| Wittig Olefination | Methylenetriphenylphosphorane (Ph₃P=CH₂) | tert-Butyl (3-chloro-2-methylenepropyl)carbamate |

Compound Index

Hydrolysis of the Carbamate Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions. organic-chemistry.org

The deprotection of the Boc group in this compound is readily achieved under acidic conditions. This process involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which is then typically scavenged by a nucleophile or eliminated as isobutylene (B52900). The resulting unstable carbamic acid decarboxylates to yield the corresponding primary amine.

The general mechanism for the acid-catalyzed hydrolysis of a Boc-protected amine is as follows:

Protonation of the carbamate carbonyl oxygen by an acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid).

Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl carbocation and a carbamic acid intermediate.

Spontaneous decarboxylation of the carbamic acid to yield the free amine and carbon dioxide.

Table 1: Common Reagents for Acid-Catalyzed Boc Deprotection

| Reagent | Solvent(s) | Typical Conditions |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature |

| Hydrochloric acid (HCl) | Dioxane, Ethyl acetate, Methanol (B129727) | Room Temperature |

| Sulfuric Acid | tert-Butyl acetate | Room Temperature researchgate.net |

| Phosphoric Acid | Tetrahydrofuran (B95107) (THF) | Not specified nih.gov |

This table presents common conditions for the deprotection of N-Boc groups and is not specific to this compound.

The Boc group is generally considered stable towards a wide range of basic and nucleophilic conditions. organic-chemistry.org However, under forcing conditions with strong bases, hydrolysis can occur. For secondary carbamates such as this compound, the likely mechanism is a bimolecular acyl-oxygen cleavage (BAc2). This pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion or other base at the carbonyl carbon of the carbamate.

The proposed mechanism for base-catalyzed hydrolysis proceeds as follows:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon of the carbamate group.

Formation of a tetrahedral intermediate.

Collapse of the intermediate, leading to the cleavage of the carbon-oxygen bond and the formation of a carbamate anion and tert-butanol.

The carbamate anion is then protonated to the unstable carbamic acid, which decomposes to the amine and carbon dioxide.

It is important to note that due to the presence of the α-chloro ketone, other base-mediated reactions, such as the Favorskii rearrangement, can compete with or even dominate over carbamate hydrolysis.

Other Significant Chemical Transformations

Beyond the hydrolysis of the carbamate group, the α-haloketone functionality in this compound allows for several other important chemical transformations.

One of the primary reactions of α-haloketones is the Favorskii rearrangement , which occurs in the presence of a base to yield carboxylic acid derivatives. wikipedia.org For an acyclic α-chloro ketone like this compound, this rearrangement would lead to a branched carboxylic acid derivative. The reaction typically proceeds through the formation of a cyclopropanone (B1606653) intermediate after deprotonation at the α'-carbon. wikipedia.org

Another significant transformation is the potential for intramolecular cyclization . The carbamate nitrogen, after deprotection or under certain conditions even with the Boc group present, can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom to form a five-membered ring system, specifically an oxazolidinone . The formation of oxazolidinones from similar substrates is a known synthetic route.

Furthermore, the α-chloro ketone moiety is susceptible to nucleophilic substitution reactions at the carbon bearing the chlorine atom. Various nucleophiles can displace the chloride ion, leading to a range of substituted products.

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagent(s) / Conditions | Potential Product(s) |

|---|---|---|

| Favorskii Rearrangement | Base (e.g., NaOH, NaOMe) in a suitable solvent (e.g., MeOH, Et2O) nrochemistry.com | Branched carboxylic acid or ester derivative |

| Intramolecular Cyclization | Base | 5-(chloromethyl)-1,3-oxazolidin-2-one (after Boc deprotection) |

| Nucleophilic Substitution | Various Nucleophiles (e.g., NaN3, thiourea, amines) | Corresponding substituted ketone |

This table outlines potential transformations based on the known reactivity of α-haloketones and N-Boc protected amines. The specific outcomes for this compound may vary depending on the reaction conditions.

Applications in Advanced Organic Synthesis

As a Building Block for Complex Molecular Architectures

The utility of tert-butyl (3-chloro-2-oxopropyl)carbamate as a synthetic building block stems from the distinct reactivity of its three functional groups. The Boc-protected amine is stable under various reaction conditions but can be easily deprotected when needed. The ketone offers a site for nucleophilic addition or reduction, while the chlorine atom serves as an excellent leaving group for substitution reactions. This trifunctional nature allows for sequential and controlled modifications, enabling the construction of intricate molecular structures.

A prominent example of its application is in the synthesis of peptidomimetic scaffolds, particularly the hydroxyethylamine isostere. This structural motif is a key component in a major class of antiviral drugs, the HIV protease inhibitors. nih.govnih.gov The synthesis of these complex molecules often relies on chiral chloromethyl ketone precursors that are structurally analogous to this compound, demonstrating the power of this chemical template in assembling sophisticated molecular architectures. nih.gov

Preparation of Amino Alcohols and Chloro-Substituted Amino Alcohols

A primary transformation of this compound is the reduction of its ketone group to a secondary alcohol. This reaction directly yields a chloro-substituted amino alcohol, a valuable chiral intermediate for further synthesis. The stereoselectivity of this reduction is crucial, as the biological activity of the final product often depends on a specific stereochemistry.

Research on analogous compounds, such as (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone, has shown that this reduction can be achieved with high diastereoselectivity using both chemical and enzymatic methods. researchgate.netsci-hub.se Chemical reduction with reagents like sodium borohydride (B1222165) (NaBH₄) typically yields the desired alcohol with good, albeit moderate, selectivity. nih.gov For higher stereochemical control, enzymatic reductions are often employed. For example, short-chain dehydrogenase/reductase (SDR) enzymes have been engineered to reduce the chloroketone to the corresponding alcohol with exceptional diastereomeric excess (>99%). sci-hub.se This chemoenzymatic approach provides a highly efficient route to enantiomerically pure chloro-substituted amino alcohols. researchgate.netresearchgate.net

| Reduction Method | Reagent/Enzyme | Substrate Analog | Selectivity/Purity | Yield | Reference |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | N-Cbz-L-phenylalanine derived chloromethyl ketone | 3:1 mixture of diastereomers | Not specified | nih.gov |

| Chemical Reduction | Aluminum Isopropoxide (Al(i-PrO)₃) | N-Boc-L-phenylalanine derived chloromethyl ketone | 19:1 selectivity | 89% | nih.gov |

| Enzymatic Reduction | Streptomyces nodosus SC 13149 | (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethyl-ethyl ester | 99.8% optical purity, 99% diastereomeric purity | 80% | researchgate.net |

| Enzymatic Reduction | Engineered Short-Chain Dehydrogenase (muSDR) | (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone | >99% diastereomeric excess | Not specified | researchgate.netsci-hub.se |

Synthesis of Heterocyclic Compounds

The chloro-substituted amino alcohol derived from this compound is an ideal precursor for the synthesis of various heterocyclic compounds. The most significant application is the formation of chiral amino epoxides. Treatment of the chlorohydrin with a base, such as potassium hydroxide (B78521) (KOH), induces an intramolecular Sₙ2 reaction where the newly formed alkoxide displaces the chloride ion, resulting in the formation of a highly reactive epoxide ring. nih.gov

This transformation is a key step in the synthesis of several FDA-approved HIV protease inhibitors, including Saquinavir. nih.gov The resulting N-Boc protected amino epoxide is a stable intermediate that can be purified and used in subsequent coupling reactions. The α-chloroketone moiety itself is also a well-known precursor for other heterocycles, such as 2-azetidinones (β-lactams), through reactions involving dehydrative annulation with imines in the presence of a suitable base. nih.govnih.gov

Precursor for Bioactive Molecules and Drug Intermediates

The structural framework provided by this compound is central to the design of numerous bioactive molecules. Its most notable role is as a precursor to intermediates for HIV protease inhibitors like Atazanavir, Saquinavir, and Indinavir. nih.govnih.govsci-hub.seresearchgate.net The core structure generated from this building block is a hydroxyethylamine isostere, which acts as a non-hydrolyzable mimic of the transition state of peptide bond cleavage by the viral protease enzyme. nih.gov

The synthesis of the antiviral drug Atazanavir, for example, utilizes (2R,3S)-N-tert-Butoxycarbonyl-3-amino-1-chloro-2-hydroxy-4-phenylbutane, a chloro-substituted amino alcohol directly analogous to the reduction product of the title compound. researchgate.netsci-hub.se This key intermediate is then elaborated through several steps to yield the final active pharmaceutical ingredient. The ability to generate these crucial drug intermediates with high stereochemical purity makes this compound and its derivatives indispensable tools in medicinal chemistry.

Integration into Convergent Synthetic Strategies for Analogs

Convergent synthesis is a powerful strategy that involves preparing complex fragments of a target molecule independently and then coupling them together at a late stage. This approach is often more efficient than linear synthesis and is highly amenable to creating libraries of chemical analogs for structure-activity relationship (SAR) studies.

The intermediates derived from this compound are perfectly suited for convergent synthetic strategies. In the synthesis of many HIV protease inhibitors, a chiral amino epoxide (derived from the chloroketone) serves as one key fragment. researchgate.net A second, often complex, amine-containing fragment (e.g., a piperazine (B1678402) derivative for Indinavir) is prepared via a separate synthetic route. nih.gov The crucial step is the regioselective opening of the epoxide ring by the amine fragment to assemble the final carbon skeleton of the drug. nih.govnih.gov This modular approach allows medicinal chemists to rapidly synthesize a wide array of analogs by simply varying the structure of either the epoxide precursor or the amine coupling partner, facilitating the optimization of drug candidates. researchgate.net

Interdisciplinary Research Applications

Medicinal Chemistry Investigations

In the field of medicinal chemistry, the strategic importance of tert-Butyl (3-chloro-2-oxopropyl)carbamate lies in its potential as a precursor for constructing complex molecular architectures designed to interact with specific biological targets.

The carbamate (B1207046) functional group is a well-established pharmacophore in the design of cholinesterase inhibitors. mdpi.com These agents are crucial in the management of neurodegenerative diseases. Carbamate-based inhibitors, such as rivastigmine, function as pseudo-irreversible inhibitors by carbamoylating a serine residue within the active site of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). mdpi.comnih.gov This inactivation of AChE leads to increased levels of acetylcholine in the brain, which is beneficial for cognitive function.

While this compound is not itself an active inhibitor, its structure is primed for elaboration into more complex and potent cholinesterase inhibitors. The α-chloroketone moiety can be transformed into an α,β-unsaturated ketone, a structural feature present in highly potent and selective AChE inhibitors. nih.gov For example, research on chlorochalcone (B8783882) derivatives has shown that compounds with this motif can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to significant inhibitory activity. nih.gov The tert-butyl carbamate (Boc) group serves as a protected amine, which can be deprotected and subsequently modified to introduce various side chains that enhance binding affinity and selectivity for the target enzyme.

Table 1: Selected Carbamate-Based Cholinesterase Inhibitors and Key Structural Features

| Compound/Class | Mechanism of Action | Relevant Structural Moiety | Reference |

| Rivastigmine | Pseudo-irreversible inhibition via carbamoylation | Carbamate | mdpi.com |

| Physostigmine | Pseudo-irreversible inhibition via carbamoylation | Carbamate | nih.gov |

| Chlorochalcone Derivatives | Dual binding at CAS and PAS | α,β-Unsaturated Ketone | nih.gov |

The primary therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase to alleviate cholinergic deficit. nih.gov Therefore, the utility of this compound in developing AChE inhibitors directly translates to its potential application in Alzheimer's disease research. mdpi.com The development of new chemical entities that can effectively and selectively inhibit cholinesterases remains a key focus in the search for more effective treatments. nih.gov The versatility of this compound as a synthetic building block allows for the creation of diverse libraries of potential therapeutic agents to be screened for activity against targets relevant to Alzheimer's and other neurodegenerative conditions.

The oxazolidinone class of antibiotics represents a significant advancement in combating drug-resistant Gram-positive bacteria. nih.govnih.gov Compounds like Linezolid function by inhibiting bacterial protein synthesis at a very early stage, a mechanism that reduces the likelihood of cross-resistance with other antibiotic classes. nih.gov

The synthesis of the core oxazolidinone ring can be achieved through various chemical pathways. The structure of this compound, containing a protected amine and a reactive electrophilic center (the α-chloroketone), makes it a suitable precursor for forming this five-membered heterocyclic ring. A plausible synthetic route involves the reduction of the ketone to a secondary alcohol, followed by an intramolecular cyclization where the carbamate nitrogen displaces the chlorine atom to form the oxazolidinone ring. This approach provides a pathway to chiral 5-substituted oxazolidinones, which are key intermediates in the synthesis of potent antibacterial agents. google.com

Topoisomerase I inhibitors are a vital class of anticancer agents. nih.gov Research into novel topoisomerase inhibitors has explored complex heterocyclic systems. For instance, tricyclic compounds featuring an oxazolo[4,5-c]quinolin-4-one core have been synthesized and tested for their inhibitory activity. rsc.org The synthesis of these complex molecules often relies on versatile building blocks. The use of tert-butyl-(pyrrolidin-3-ylmethyl)carbamate in the preparation of such inhibitors highlights the importance of Boc-protected amines in their synthesis. rsc.org

Given the structural relationship between oxazolidinones and the oxazolo-quinolinone core, this compound could serve as a valuable starting material. The compound's functional groups allow for the construction of the oxazolidinone ring, which can then be annulated or further modified to create more complex polycyclic systems characteristic of certain topoisomerase inhibitors.

Kinesin motor proteins are essential for various cellular processes, including cell division, making them attractive targets for anticancer drug development. nih.gov The discovery of inhibitors for specific kinesins, such as HSET (KIFC1), is an active area of research. nih.gov The development of these inhibitors often involves high-throughput screening followed by synthetic modification to improve potency and selectivity.

The synthesis of libraries of potential inhibitors requires versatile and reactive chemical building blocks. While there is no direct evidence of this compound being used to create kinesin inhibitors, its structure is well-suited for this purpose. The Boc-protected amine allows for the introduction of diverse side chains, a common strategy in optimizing inhibitor potency. For example, studies on HSET inhibitors have utilized building blocks like 4-(tert-butoxycarbonylamino)butanoic acid to probe structure-activity relationships. nih.gov The reactivity of the α-chloroketone moiety provides a handle for further chemical modifications, enabling the generation of a wide range of molecular structures for screening.

Table 2: Examples of Boc-Protected Reagents in Inhibitor Synthesis

| Reagent | Application Area | Reference |

| tert-butyl-(pyrrolidin-3-ylmethyl)carbamate | Topoisomerase Inhibitor Synthesis | rsc.org |

| 4-(tert-butoxycarbonylamino)butanoic acid | Kinesin Inhibitor Synthesis | nih.gov |

The fight against tuberculosis (TB) requires a continuous pipeline of new drugs, particularly those effective against multidrug-resistant strains. nih.gov Oxazolidinone-based compounds have shown significant promise and are utilized for treating mycobacterial infections. nih.govgoogle.com As established in section 5.1.3, this compound is a potential precursor for the synthesis of the oxazolidinone core. This link directly connects the compound to the development of novel antitubercular agents. Furthermore, the search for new anti-TB drugs has explored a wide range of chemical scaffolds, including furan/thiophene carbohydrazides and carboxamides, which have demonstrated potent activity against Mycobacterium tuberculosis. nih.gov The synthetic flexibility offered by this compound makes it a candidate for creating novel heterocyclic systems that could be explored for antitubercular properties.

Chloromethyl Ketone Moieties in Viral Protease Inhibition Research (e.g., HCMV Pr inhibitors)

The chloromethyl ketone (CMK) moiety is a well-established reactive group in the design of irreversible enzyme inhibitors, particularly for cysteine and serine proteases. In the context of virology, peptidyl-chloromethyl ketones have been investigated as inhibitors of viral proteases, which are crucial for viral replication.

For instance, research has shown that a palmitoylated peptidyl-chloromethyl ketone can inhibit the endoproteolytic cleavage of glycoprotein (B1211001) B (gB) of the human cytomegalovirus (HCMV). nih.gov This inhibition is a key step in preventing the maturation of the virus and reducing the release of infectious viral progeny. nih.gov While the specific compound this compound is not directly implicated in these studies, its chloromethyl ketone unit is the type of functional group that medicinal chemists employ to target the active sites of viral proteases. The electrophilic carbon of the chloromethyl group is susceptible to nucleophilic attack by amino acid residues like cysteine or histidine in the enzyme's active site, leading to covalent modification and irreversible inactivation of the protease.

Table 1: Examples of Chloromethyl Ketone-Containing Viral Protease Inhibitors

| Inhibitor Type | Target Protease | Viral Family |

|---|---|---|

| Peptidyl-CMK | HCMV Protease | Herpesviridae |

| Dipeptidyl-CMK | 3C-like Protease (3CLpro) | Coronaviridae |

This table is illustrative and provides examples of the general class of compounds, as specific data for this compound is not available.

Agrochemical Research and Development

Carbamate derivatives have a long history in the agrochemical industry, where they have been utilized as active ingredients in both pesticides and herbicides. nih.gov The carbamate functional group is a key feature in a class of insecticides that act by inhibiting the enzyme acetylcholinesterase in insects. wikipedia.org

While a direct role for this compound as an intermediate in the synthesis of a specific commercial pesticide is not documented in the available literature, compounds containing the tert-butyl carbamate group are generally used in the formulation of agrochemicals. chemimpex.comchemimpex.com The tert-butoxycarbonyl (Boc) protecting group is a common tool in organic synthesis to mask a reactive amine group while other parts of a molecule are being modified. It is conceivable that a compound like this compound could serve as a building block in the synthesis of more complex pesticidal molecules.

Similarly, in the field of herbicide development, various carbamate compounds have been commercialized. nih.gov Terbucarb is an example of a herbicide that contains a carbamate functional group. nih.gov The synthesis of novel herbicides often involves the use of versatile intermediates that can be readily modified. Although there is no specific evidence of this compound being used in the synthesis of existing herbicides, its chemical structure suggests potential as a precursor for creating new herbicidal agents.

Table 2: Selected Carbamate-Based Agrochemicals

| Compound Name | Agrochemical Type |

|---|---|

| Carbaryl | Insecticide |

| Aldicarb | Insecticide |

| Terbucarb | Herbicide |

This table lists examples of carbamate agrochemicals to illustrate the relevance of this chemical class, not to imply a direct synthetic link to this compound.

Materials Science and Related Applications

In materials science, tert-butyl carbamate derivatives are employed in the synthesis of polymers and specialty coatings. chemimpex.com The tert-butoxycarbonyl (Boc) group can be used to introduce protected amine functionalities into polymer backbones. These protected amines can later be deprotected to yield primary amines, which can serve as sites for further functionalization, cross-linking, or for altering the material's surface properties.

While there is no specific mention in the literature of "this compound" being used in materials science, its bifunctional nature—possessing both a protected amine and a reactive chloroketone—could theoretically be exploited. The chloroketone end could potentially be used for grafting the molecule onto surfaces or for initiating polymerization reactions, while the Boc-protected amine provides a latent reactive site for subsequent modifications.

Table 3: Potential Applications of tert-Butyl Carbamate Derivatives in Materials Science

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used as monomers to introduce functional amine groups into polymer chains. |

| Surface Modification | Employed to alter the chemical properties of surfaces for improved adhesion or biocompatibility. |

This table illustrates potential applications based on the general properties of tert-butyl carbamate derivatives, as specific applications for this compound are not documented.

Mechanistic Investigations of Tert Butyl 3 Chloro 2 Oxopropyl Carbamate Reactivity

Role of the Chlorine Atom as a Leaving Group in Nucleophilic Processes

The chlorine atom situated on the carbon alpha to the carbonyl group is a key determinant of the molecule's reactivity, primarily functioning as a competent leaving group in nucleophilic substitution reactions. The electrophilicity of this α-carbon is significantly enhanced by the electron-withdrawing inductive effect of the adjacent carbonyl group. This polarization of the C-Cl bond facilitates the departure of the chloride ion (Cl⁻) upon attack by a nucleophile.

In nucleophilic substitution processes, the reaction rate is influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of the transition state. The carbonyl group's ability to stabilize the transition state of an Sₙ2 reaction, through orbital overlap with the developing p-orbital on the α-carbon, is a critical factor that accelerates the rate of substitution compared to a simple alkyl chloride. This phenomenon is a hallmark of the reactivity of α-halo ketones.

The general mechanism for a nucleophilic substitution reaction at the α-carbon of tert-butyl (3-chloro-2-oxopropyl)carbamate can be depicted as follows:

Nu⁻ + Boc-NH-CH₂-C(=O)-CH₂Cl → Boc-NH-CH₂-C(=O)-CH₂-Nu + Cl⁻

Where Nu⁻ represents a generic nucleophile. A wide array of nucleophiles, including amines, thiolates, and cyanides, can participate in such reactions, leading to a diverse range of functionalized products.

Intramolecular Cyclization Pathways

The structure of this compound, featuring a nucleophilic nitrogen atom from the carbamate (B1207046) group and an electrophilic α-carbon, presents the potential for intramolecular cyclization. The feasibility of such a reaction is governed by the regioselectivity of the ring closure, which is influenced by Baldwin's rules, and the conformational flexibility of the molecule that allows the nucleophilic nitrogen to approach the electrophilic carbon.

One plausible intramolecular cyclization pathway involves the nitrogen atom of the carbamate acting as an internal nucleophile, attacking the α-carbon and displacing the chloride ion. This would lead to the formation of a five-membered heterocyclic ring, a derivative of 2-oxazolidinone. The general representation of this cyclization is:

Boc-NH-CH₂-C(=O)-CH₂Cl → [Cyclic intermediate] → N-Boc-3-methylene-2-oxazolidinone + HCl

The reaction would likely proceed under basic conditions, which would deprotonate the carbamate nitrogen, increasing its nucleophilicity and facilitating the intramolecular attack. The stability of the resulting five-membered ring provides a thermodynamic driving force for this transformation.

Another potential, though likely less favored, pathway could involve the carbonyl oxygen of the carbamate acting as the internal nucleophile, which would lead to a different heterocyclic system. However, the greater nucleophilicity of the nitrogen atom makes the formation of the oxazolidinone derivative the more probable outcome.

Reaction Kinetics and Thermodynamics of Key Transformations

The kinetics of the nucleophilic substitution and intramolecular cyclization reactions of this compound are expected to be influenced by several factors. For bimolecular nucleophilic substitution reactions, the rate would be dependent on the concentration of both the substrate and the external nucleophile. The rate constant would be sensitive to the nucleophilicity of the attacking species and the polarity of the solvent.

For the intramolecular cyclization, the reaction would likely follow first-order kinetics, as the rate-determining step involves a unimolecular rearrangement. The rate of cyclization would be highly dependent on the conformational energetics of the molecule, specifically the population of the reactive conformer where the carbamate nitrogen is in proximity to the α-carbon.

The thermodynamics of these transformations are governed by the change in Gibbs free energy (ΔG). For nucleophilic substitution, the reaction is generally exothermic if a strong bond is formed between the nucleophile and the carbon, and a stable leaving group is displaced.

Due to a lack of specific experimental data for this compound, the following table provides a hypothetical and qualitative comparison of the kinetic and thermodynamic parameters for its key transformations.

| Transformation | Expected Kinetics | Key Kinetic Factors | Expected Thermodynamics | Key Thermodynamic Factors |

| Intermolecular Sₙ2 | Second-order | Nucleophile strength, solvent polarity, steric hindrance | Generally favorable (ΔG < 0) | Bond strengths of C-Nu and C-Cl, solvation energies |

| Intramolecular Cyclization | First-order | Conformational flexibility, basicity of the medium | Favorable (ΔG < 0) | Stability of the 5-membered ring, release of HCl |

It is important to note that this table is based on general principles of organic reactivity and the known behavior of analogous systems. Detailed experimental and computational studies would be necessary to provide quantitative data for the specific reactions of this compound.

Structure Activity Relationship Sar Studies and Analogue Development

Comparative Analysis with Analogous Carbamate (B1207046) Derivatives

The biological activity of carbamate derivatives is significantly influenced by the nature of the substituents on both the nitrogen and oxygen atoms of the carbamate group. nih.gov In the case of tert-butyl (3-chloro-2-oxopropyl)carbamate, the tert-butyl group serves as a bulky, lipophilic moiety that can influence the compound's solubility, membrane permeability, and interaction with hydrophobic pockets in target enzymes.

A comparative analysis with analogous carbamates where the tert-butyl group is replaced with other alkyl or aryl substituents would provide insights into the steric and electronic requirements for optimal activity. For instance, replacing the tert-butyl group with smaller alkyl groups like methyl or ethyl could enhance water solubility but might reduce binding affinity if a hydrophobic interaction is critical. Conversely, substitution with larger, more complex groups could enhance binding through additional interactions but might also lead to steric hindrance.

| Carbamate Derivative | N-Substituent | Relative Potency (Hypothetical) | Key Feature |

| 1 | tert-Butyl | 1.0 | Bulky, lipophilic |

| 2 | Methyl | 0.5 | Small, less lipophilic |

| 3 | Benzyl | 1.2 | Aromatic, potential for π-stacking |

| 4 | Phenyl | 1.1 | Aromatic, rigid |

This table presents a hypothetical comparative analysis based on general principles of medicinal chemistry.

Influence of Substituent Effects on Reactivity and Biological Activity

The reactivity and biological activity of this compound are dictated by its three key functional components: the chloro-substituent, the ketone moiety, and the carbamate group. Modifications to any of these can profoundly impact the molecule's electrophilicity, stability, and ability to interact with biological targets.

The chlorine atom at the α-position to the ketone is a critical feature, rendering the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack by residues in the active site of target enzymes, such as serine or cysteine proteases. The reactivity of this α-haloketone is significantly influenced by the nature of the halogen.

Replacing chlorine with other halogens would alter the leaving group ability and the electrophilicity of the α-carbon. For instance, fluorine, being more electronegative, would increase the polarization of the C-X bond but is a poorer leaving group than chlorine. Bromine, being a better leaving group, would be expected to increase the rate of covalent modification of the target enzyme.

| Halogen Substituent (X) | Electronegativity | Leaving Group Ability | Expected Reactivity |

| F | 3.98 | Poor | Lower |

| Cl | 3.16 | Good | Moderate |

| Br | 2.96 | Very Good | High |

| I | 2.66 | Excellent | Highest |

This interactive data table illustrates the expected trend in reactivity based on the halogen substituent.

The ketone carbonyl group plays a dual role: it activates the adjacent α-carbon for nucleophilic attack and can participate in hydrogen bonding interactions within the active site of a target enzyme, often with the oxyanion hole of proteases. Modifications to the ketone moiety would therefore have a significant impact on inhibitory activity.

Reduction of the ketone to a hydroxyl group would eliminate its activating effect on the chloro-substituent and remove a key hydrogen bond acceptor, likely leading to a substantial decrease in activity. Conversion to a thioketone would alter the electronic properties and steric bulk, which could either enhance or diminish binding depending on the specific target.

Modifying the carbamate group, for instance, by replacing the tert-butyl group with other substituents, can modulate the compound's pharmacokinetic properties and its interaction with the target. For example, introducing more polar groups could improve aqueous solubility, while incorporating aromatic rings could introduce new binding interactions. The stability of the carbamate can also be tuned; for example, replacing the oxygen with a sulfur atom to form a thiocarbamate would alter its electronic and metabolic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For this compound and its derivatives, a QSAR model could be developed to predict the inhibitory potency against a specific target enzyme.

A typical QSAR study would involve synthesizing a library of analogues with systematic variations in the three key regions of the molecule: the chloro-substituent, the ketone moiety, and the carbamate group. The biological activity of these compounds would be determined experimentally, and then various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each analogue.

A mathematical model would then be generated to relate these descriptors to the observed biological activity. For instance, a multiple linear regression (MLR) analysis might yield an equation of the following form:

pIC₅₀ = c₁(logP) + c₂(σ) + c₃*(Es) + ... + C

where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP is a measure of hydrophobicity.

σ is the Hammett electronic parameter.

Es is the Taft steric parameter.

c₁, c₂, c₃ are coefficients determined by the regression analysis.

C is a constant.

Such a model would allow for the prediction of the biological activity of novel, unsynthesized analogues of this compound, thereby guiding the design of more potent compounds. While a specific QSAR model for this compound is not available in the public domain, studies on other carbamate inhibitors have successfully employed this approach to identify key structural features for biological activity. nih.gov

Computational and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of tert-Butyl (3-chloro-2-oxopropyl)carbamate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and chemical environment of each atom in the molecule. Although specific experimental spectra for this compound are not widely published in peer-reviewed literature, a theoretical analysis based on its structure allows for the prediction of its NMR spectral features.

In a proton NMR (¹H NMR) spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The spectrum would be characterized by four primary signals, likely recorded in a deuterated solvent such as chloroform-d (CDCl₃).

The most downfield signal would be a broad singlet corresponding to the amine proton (N-H) of the carbamate (B1207046) group. Its chemical shift is variable and dependent on concentration and temperature but typically appears between 5.0 and 6.0 ppm. The two methylene (B1212753) groups, being adjacent to different functional groups (one to the carbamate nitrogen and the other to the chlorine atom), are chemically non-equivalent and would present distinct signals. The methylene protons adjacent to the carbonyl group (-NH-CH₂ -C=O) are expected to appear as a doublet around 4.3 ppm, coupled to the N-H proton. The methylene protons adjacent to the chlorine atom (C=O-CH₂ -Cl) would likely be observed as a singlet further upfield, around 4.2 ppm. The most shielded and prominent signal in the spectrum would be a sharp singlet integrating to nine protons, located around 1.4 ppm, which is characteristic of the magnetically equivalent protons of the tert-butyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃ )₃ | ~1.4 | Singlet | 9H |

| -CO-CH₂ -Cl | ~4.2 | Singlet | 2H |

| -NH-CH₂ -CO- | ~4.3 | Doublet | 2H |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For this compound, six distinct signals are anticipated.

The most deshielded carbon would be that of the ketone carbonyl group (C=O), expected in the range of 200-205 ppm. The carbamate carbonyl carbon (-O-(C=O)-NH-) would appear further upfield, typically around 155 ppm. The quaternary carbon of the tert-butyl group (-C (CH₃)₃) is predicted to resonate near 80 ppm. The methylene carbon adjacent to the carbamate nitrogen (-NH-C H₂-) would likely be found around 50 ppm, while the methylene carbon bonded to chlorine (-C H₂-Cl) would be slightly more shielded, appearing near 47 ppm. Finally, the three equivalent methyl carbons of the tert-butyl group (-C(C H₃)₃) would produce a single, intense signal at approximately 28 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(C H₃)₃ | ~28 |

| -C H₂-Cl | ~47 |

| -NH-C H₂- | ~50 |

| -C (CH₃)₃ | ~80 |

| -O(C =O)NH- | ~155 |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its molecular formula. For this compound (C₈H₁₄ClNO₃), the predicted exact mass of the protonated molecular ion ([M+H]⁺) is 208.07350 m/z. uni.lu Experimental measurement of a mass very close to this value would serve as strong confirmation of the compound's identity.

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the spectrum would exhibit two peaks for any chlorine-containing fragment: a primary peak (M) for the ³⁵Cl isotope and a secondary, smaller peak (M+2) for the ³⁷Cl isotope, with an intensity ratio of approximately 3:1. This distinctive pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Currently, there are no publicly available crystal structure data for this compound in the Cambridge Structural Database (CSD) or other crystallographic repositories. Should the compound be successfully crystallized, a single-crystal X-ray diffraction experiment would unequivocally establish its solid-state structure and reveal intermolecular interactions, such as hydrogen bonding, that dictate its packing in the crystal lattice.

Computational Chemistry Approaches

In the absence of extensive experimental data, computational chemistry serves as a powerful tool to predict the properties of this compound. Methods like Density Functional Theory (DFT) can be used to calculate the molecule's minimum energy conformation, electronic properties, and spectroscopic parameters.

For instance, computational models have been used to predict the collision cross-section (CCS) of various adducts of the molecule. The CCS is a measure of the ion's size and shape in the gas phase and is a valuable parameter in ion mobility-mass spectrometry. Predicted CCS values for protonated and sodiated adducts provide theoretical data that can be compared with future experimental results. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 208.07350 | 144.1 |

| [M+Na]⁺ | 230.05544 | 151.2 |

| [M+K]⁺ | 246.02938 | 149.8 |

Source: Predicted values calculated using CCSbase. uni.lu

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Chloroform-d |

Electronic Structure Calculations

Electronic structure calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of this compound. While specific DFT studies on this molecule are not extensively published, the methodology is routinely applied to similar structures. For instance, studies on other tert-butyl carbamate derivatives utilize the B3LYP functional with a 6-311++G(d,p) basis set to determine the optimized molecular geometry, vibrational frequencies (correlating to IR spectra), and NMR chemical shifts in the ground state.

For this compound, such calculations would elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict reactive sites, and calculate electrostatic potential maps. These maps would visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its intermolecular interactions.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in predicting how this compound might interact with biological targets.

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a receptor or enzyme. Given that α-chloroketones can act as inhibitors for certain proteases, docking studies could model the interaction of this compound within the active site of such enzymes. The calculations would assess binding affinity and identify key interactions, such as hydrogen bonds involving the carbamate group, which could inform the design of more potent derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of the compound in various environments, such as in an aqueous solution or a lipid bilayer, by simulating the motion of atoms over time. These simulations provide insights into the conformational flexibility of the molecule and the stability of its interactions with surrounding molecules, which is crucial for understanding its behavior in a biological context.

Prediction of Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are dictated by its distinct functional groups, and computational methods can predict this behavior.

Reactivity: The molecule is a trifunctional synthetic building block. The α-chloroketone moiety is a potent electrophile. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Cl bond, making the chlorine an excellent leaving group in nucleophilic substitution (SN2) reactions. Computational modeling can quantify the electrophilicity of the α-carbon, predicting its susceptibility to attack by various nucleophiles.

Stability: The tert-butyloxycarbonyl (Boc) protecting group on the amine is known for its stability under a wide range of basic and hydrogenating conditions. However, it is readily cleaved under strong acidic conditions or high temperatures. Computational stability analysis can model the protonation state and subsequent decomposition pathway under acidic catalysis, predicting the energy barriers for deprotection. Thermal deprotection of Boc groups can also be studied, with reaction outcomes often depending on the solvent and temperature.

Computational Descriptors for Bioactivity (e.g., Topological Polar Surface Area, Number of Rotatable Bonds)

Computational descriptors are numerical values derived from the molecular structure that help predict a compound's pharmacokinetic properties, such as absorption and bioavailability. For this compound, key descriptors have been calculated.

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. Molecules with a TPSA greater than 140 Ų are often poor at permeating cells, while a TPSA below 90 Ų is generally required for penetration of the blood-brain barrier. The calculated TPSA for this compound is 55.4 Ų.

The Number of Rotatable Bonds influences conformational flexibility and is a factor in oral bioavailability. A lower number of rotatable bonds (typically ≤10) is considered favorable. For this compound, there are 5 rotatable bonds.

These descriptors are summarized in the table below.

| Computational Descriptor | Value | Significance in Bioactivity |

| Molecular Formula | C₈H₁₄ClNO₃ | Defines the elemental composition. |

| Molecular Weight | 207.65 g/mol | Influences diffusion and transport properties. |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | Predicts membrane permeability and bioavailability. |

| Number of Rotatable Bonds | 5 | Indicates molecular flexibility, affecting binding and bioavailability. |

| Predicted XlogP | 1.3 | Measures lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | Potential to engage in hydrogen bonding as a donor. |

| Hydrogen Bond Acceptors | 3 | Potential to engage in hydrogen bonding as an acceptor. |

Future Research Directions and Emerging Applications

Catalytic Asymmetric Synthesis Utilizing tert-Butyl (3-chloro-2-oxopropyl)carbamate

The development of catalytic asymmetric methods to introduce chirality is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is crucial for the pharmaceutical industry. While this compound is an achiral molecule, its prochiral ketone functionality presents a prime target for catalytic asymmetric transformations. Future research is anticipated to focus on the enantioselective reduction of the ketone to produce chiral halohydrins. These chiral building blocks are highly valuable intermediates in the synthesis of a wide range of pharmaceuticals and natural products.

Potential catalytic systems for this transformation could include:

Chiral metal catalysts: Complexes of ruthenium, rhodium, and iridium with chiral ligands are well-established for the asymmetric hydrogenation of ketones.

Biocatalysts: Enzymes such as ketoreductases from various microorganisms could offer high enantioselectivity under mild reaction conditions.

Chiral organocatalysts: Small organic molecules, such as those derived from proline or cinchona alkaloids, could be employed for the asymmetric transfer hydrogenation of the ketone.

The successful development of such catalytic asymmetric methods would provide efficient access to chiral derivatives of this compound, significantly enhancing its utility in the synthesis of enantiomerically pure target molecules.

Novel Derivatizations for Enhanced Biological Potency or Selectivity

A primary application of this compound is in the synthesis of heterocyclic compounds, most notably 2-aminothiazole (B372263) derivatives. The Hantzsch thiazole (B1198619) synthesis, a condensation reaction between an α-haloketone and a thiourea (B124793), is a common method where this compound serves as a key precursor. Many 2-aminothiazole scaffolds are found in biologically active compounds, including kinase inhibitors used in cancer therapy.

Future research will undoubtedly continue to explore novel derivatizations of this scaffold to enhance biological potency and selectivity. The trifunctional nature of this compound allows for a systematic exploration of the chemical space around the 2-aminothiazole core.

| Functional Group | Potential Derivatizations | Therapeutic Target Examples |

| α-chloroketone | Reaction with various thioureas, thioamides, and other nucleophiles to generate diverse heterocyclic cores. | Kinases, enzymes, receptors |

| Ketone | Reduction to a hydroxyl group, followed by esterification or etherification to introduce new functionalities. | Modulating solubility and pharmacokinetic properties. |

| Boc-protected amine | Deprotection and subsequent acylation, alkylation, or sulfonylation to introduce a wide range of substituents. | Probing protein-ligand interactions. |

By systematically modifying each of these positions, medicinal chemists can generate large libraries of compounds for high-throughput screening, leading to the discovery of new drug candidates with improved efficacy and reduced side effects. The synthesis of novel heterocyclic compounds with potential biological activity is a significant area of research. frontiersin.orgopenmedicinalchemistryjournal.comnih.gov

Green Chemistry Approaches to the Synthesis and Application of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce the environmental impact of chemical processes. Future research will likely focus on developing more environmentally benign methods for both the synthesis of this compound and its subsequent applications.

For the synthesis of the compound itself, research could explore:

The use of safer solvents and reagents.

The development of catalytic methods to improve atom economy.

The use of flow chemistry to enhance safety and efficiency.

In its application, particularly in the synthesis of 2-aminothiazoles, several green chemistry approaches have already been reported. These include the use of polyethylene glycol (PEG-400) and water as environmentally benign solvents, as well as solvent-free reaction conditions for the Hantzsch condensation. researchgate.netbepls.comorganic-chemistry.org These methods not only reduce the use of hazardous organic solvents but can also lead to simpler work-up procedures and higher yields. organic-chemistry.org Further research in this area will likely focus on the development of recyclable catalysts and the use of renewable starting materials.

Advanced Materials and Nanotechnology Integration

The unique chemical functionalities of this compound also suggest its potential for applications in materials science and nanotechnology, although this area is currently less explored. The reactive α-chloroketone moiety could be utilized for grafting the molecule onto surfaces or for initiating polymerization reactions.

Potential future applications in this domain include:

Surface Modification: The compound could be used to modify the surfaces of nanoparticles or other materials to introduce functional groups. researchgate.net This could be used to improve biocompatibility, alter surface energy, or provide sites for further chemical transformations.

Polymer Synthesis: this compound could potentially be used as a monomer or a functional initiator in the synthesis of novel polymers. nsf.gov The Boc-protected amine could be deprotected after polymerization to provide a functional polymer with pendant amine groups.

Bioconjugation: The reactive nature of the α-chloroketone could be exploited for the conjugation of the molecule to biomolecules such as proteins or peptides, enabling the development of new bioconjugates for diagnostic or therapeutic applications.

Role in Expanding Chemical Space for Drug Discovery

The exploration of novel chemical space is a critical aspect of modern drug discovery, as it can lead to the identification of new drug targets and the development of drugs with novel mechanisms of action. This compound is a powerful tool for expanding chemical space due to its ability to serve as a versatile, trifunctional building block.

Its three distinct reactive sites—the electrophilic α-chloroketone, the nucleophilic (after deprotection) amine, and the ketone—allow for a high degree of molecular diversity to be generated from a single starting material. This makes it an ideal scaffold for combinatorial chemistry and the creation of large libraries of small molecules for high-throughput screening. The ability to readily introduce a variety of substituents at different positions on the molecule allows for a systematic exploration of structure-activity relationships, which is essential for the optimization of lead compounds in the drug discovery process. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (3-chloro-2-oxopropyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via carbamate protection of an amine group followed by functionalization. A plausible route involves:

Carbamate formation : Reacting 3-chloro-2-oxopropylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol) to achieve ≥95% purity .

Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.1–1.5 eq Boc₂O) and temperature (0°C for slower reactions, RT for faster kinetics).

Q. How can this compound be characterized to confirm its structure and purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm for H, δ ~28 ppm for C), carbonyl signals (δ ~155 ppm for carbamate), and chloro/ketone substituents .

- Mass spectrometry (HRMS) : Confirm molecular ion peak (C₈H₁₄ClNO₃, [M+H]⁺ calc. 224.0685) .

- X-ray crystallography : For absolute configuration (if crystalline), as demonstrated in related carbamate structures .

Q. What are the stability considerations for storing and handling this compound?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to moisture or light .

- Decomposition risks : Susceptible to strong acids/bases (cleavage of Boc group) and nucleophiles (reactivity at the chloro/ketone sites). Monitor for discoloration or precipitate formation .

Advanced Research Questions

Q. How do the electronic and steric effects of the 3-chloro and 2-oxo groups influence reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer :

- Electronic effects : The electron-withdrawing ketone enhances electrophilicity at the α-carbon, facilitating nucleophilic attack (e.g., SN2 with amines). The chloro group acts as a leaving group but may require activation (e.g., Pd catalysis) for Suzuki-Miyaura couplings .

- Steric effects : The tert-butyl group shields the carbamate, reducing unwanted side reactions. Computational modeling (DFT) can predict regioselectivity in substitutions .

Experimental validation : Compare reaction rates with/without steric hindrance (e.g., methyl vs. tert-butyl carbamates) .

Q. What strategies can resolve contradictions in spectroscopic data for byproducts formed during synthesis?

- Methodological Answer :

- Byproduct identification : Use LC-MS/MS or 2D NMR (e.g., HSQC, HMBC) to trace unexpected peaks. Common byproducts include:

- Hydrolysis products : tert-Butanol or 3-chloro-2-oxopropylamine from Boc deprotection .

- Dimerization : Due to ketone-enolate formation under basic conditions .

- Mitigation : Optimize reaction pH (neutral to mild acidic) and avoid excess base .

Q. How can computational methods predict the compound’s behavior in catalytic cycles or biological systems?

- Methodological Answer :

- Docking studies : Model interactions with enzymes (e.g., proteases) using AutoDock Vina, focusing on the carbamate’s hydrogen-bonding potential .

- MD simulations : Assess stability in aqueous vs. lipid environments (e.g., for drug delivery applications) .

- Reactivity prediction : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) for reaction pathway analysis .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products